REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:10]Cl)[C:5](=[O:9])[CH:6]([Cl:8])[Cl:7])[CH:2]=[CH2:3].[CH3:12][O:13][CH2:14][CH2:15][OH:16].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH2:1]([N:4]([CH2:10][O:16][CH2:15][CH2:14][O:13][CH3:12])[C:5](=[O:9])[CH:6]([Cl:8])[Cl:7])[CH:2]=[CH2:3]
|
Name
|
|
Quantity
|
21.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N(C(C(Cl)Cl)=O)CCl
|
Name
|
|
Quantity
|
8.7 mL
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
13.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
pale yellow oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
, equipped with a calcium chloride tube
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
external cooling in such a rate that the temperature
|
Type
|
CUSTOM
|
Details
|
does not exceed 35° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for an additional 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The mixture is washed with water (2×70 ml)
|
Type
|
CUSTOM
|
Details
|
for removing the triethylamine hydrochloride
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the chloroform solution is dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
after distillation of the chloroform
|
Type
|
CUSTOM
|
Details
|
the product is dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 23.6 g
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)N(C(C(Cl)Cl)=O)COCCOC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |